Antiviral Activity: dmPGA1 Inhibits HSV and HIV-1 Replication While Related Analogs Enhance Viral Growth
In a direct comparative study, 16,16-dimethyl PGA1 (dmPGA1) significantly inhibited herpes simplex virus (HSV) replication, whereas the closely related 16,16-dimethyl PGE2 (dmPGE2) and 16,16-dimethyl PGA2 (dmPGA2) increased HSV replication by up to 60% relative to untreated infected cells [1]. dmPGA1 also potently suppressed HIV-1 replication in acutely infected T cells [1].
| Evidence Dimension | Antiviral activity (HSV replication) |
|---|---|
| Target Compound Data | dmPGA1: ID50 = 3.8–5.6 µg/mL (HSV-1, Vero cells); 2.5 µg/mL (HIV-1, VB T cells) |
| Comparator Or Baseline | dmPGE2 and dmPGA2: up to 60% increase in HSV replication; dmPGA2 ID50 for HSV-1 not reported (inactive/stimulatory) |
| Quantified Difference | dmPGA1 inhibits HSV; dmPGE2/dmPGA2 enhance HSV replication by up to 60% (functional inversion) |
| Conditions | HSV-1 strains in Vero cells; HIV-1 in VB T cells; in vitro viral replication assays |
Why This Matters
This functional inversion demonstrates that the A‑ring cyclopentenone structure of PGA1 is essential for antiviral activity, precluding substitution with other 16,16‑dimethyl prostaglandins in antiviral research.
- [1] Hughes-Fulford M, McGrath MS, Hanks D, Erickson S, Pulliam L. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrob Agents Chemother. 1992 Oct;36(10):2253-8. PMID: 1332592. View Source
